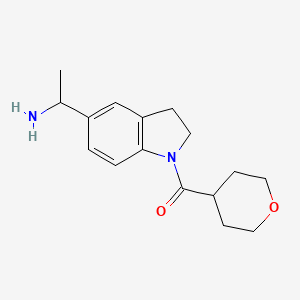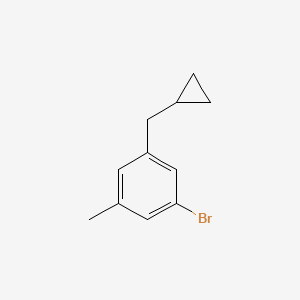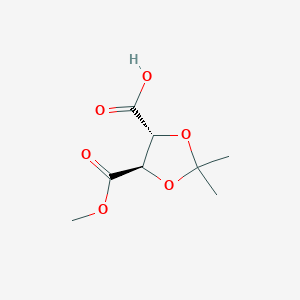![molecular formula C16H14BrFO2 B6302865 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone CAS No. 2138863-82-6](/img/structure/B6302865.png)
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone is a synthetic organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used in scientific research and has various applications in the synthesis of organic compounds, such as aryl ethers and polymers.
Vorbereitungsmethoden
The synthesis of 1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone involves several steps. One common method includes the following steps:
Bromination: The starting material, 4-(4-fluoro-2,6-dimethyl-phenoxy)benzene, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Analyse Chemischer Reaktionen
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Polymerization: This compound can participate in polymerization reactions to form polymers with specific functional groups.
Common reagents used in these reactions include bromine, ethanoyl chloride, aluminum chloride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone has several scientific research applications, including:
Synthetic Methodologies: It is used in the synthesis of complex organic molecules, including those with bromo, fluoro, and ethanone groups.
Polymer Synthesis: This compound plays a critical role in the synthesis of polymers, such as aryloxyterephthalic acids and semicrystalline polyesters.
Medicinal Chemistry: Research on this compound includes the development of novel synthetic methodologies for potential therapeutic agents.
Wirkmechanismus
its effects are likely related to its ability to participate in various chemical reactions, such as substitution and polymerization, which can lead to the formation of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[3-Bromo-4-(4-chloro-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
1-[3-Bromo-4-(4-methyl-2,6-dimethyl-phenoxy)phenyl]ethanone: This compound has a methyl group instead of a fluorine atom, which can also influence its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in scientific research.
Eigenschaften
IUPAC Name |
1-[3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-9-6-13(18)7-10(2)16(9)20-15-5-4-12(11(3)19)8-14(15)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMLCXMVQRNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)C)Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
